

Physical and chemical properties of Nanangenine H

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Compound of Interest

Compound Name: *Nanangenine H*

Cat. No.: *B14132396*

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In-Depth Technical Guide: Nanangenine H

This technical guide provides a comprehensive overview of the physical and chemical properties, isolation, and biosynthetic pathway of **Nanangenine H**, a drimane sesquiterpenoid metabolite. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

Core Properties of Nanangenine H

Nanangenine H is a drimane sesquiterpenoid isolated from the Australian fungus *Aspergillus nanangensis*. It is considered a putative biosynthetic intermediate in the nanangenine metabolic pathway.

Physical and Chemical Data

The known physical and chemical properties of **Nanangenine H** are summarized in the table below. This data is critical for its identification, characterization, and further chemical modification.

Property	Value
Appearance	White powder
Molecular Formula	C ₂₂ H ₃₆ O ₆
Formula Weight	396.5 g/mol
Optical Rotation	[α] _D ²⁴ -270 (c 0.13, MeOH)
UV Absorption (MeCN)	λ _{max} (log ε) 200 (3.98) nm
Mass Spectrometry	HRMS–ESI (+, m/z): [M – H ₂ O + H] ⁺ calcd. for C ₂₂ H ₃₅ O ₅ ⁺ , 379.2479; found, 379.2474
Storage Temperature	-20°C
Stability	≥ 4 years
SMILES	<chem>CC1(C)CC--INVALID-LINK--[C@@]2(C)[C@@]1([H])--INVALID-LINK--C=C3[C@]2(O)CO[C@H]3OC</chem>
InChI Key	XPKRYPSOFXPZSA-RPVUOXGTSA-N

Experimental Protocols

The following sections detail the methodologies for the cultivation of *Aspergillus nanangensis* and the subsequent isolation and characterization of **Nanangenine H**.

Fungal Cultivation and Metabolite Production

- Organism: *Aspergillus nanangensis* (MST-FP2251)
- Cultivation Medium: Jasmine rice or pearl barley grains.
- Procedure:
 - The fungal strain is cultivated on jasmine rice and pearl barley for 21 days.
 - This period of growth results in confluent and thick mycelial coverage of the grain substrate, optimal for secondary metabolite production.

Extraction and Isolation of Nanangenine H

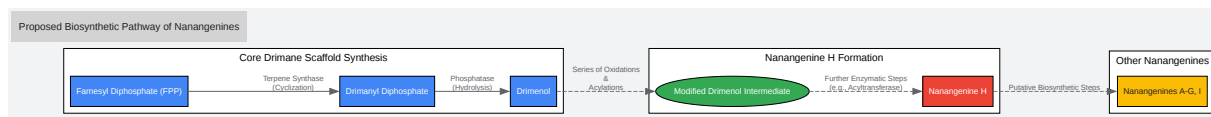
- Extraction:
 - The grain cultures are extracted with acetone.
 - The resulting aqueous residue is partitioned with ethyl acetate (EtOAc).
 - The EtOAc extract is then defatted with hexane to yield an enriched extract of non-polar secondary metabolites.
- Purification:
 - The enriched extract is fractionated by reversed-phase preparative High-Performance Liquid Chromatography (HPLC).
 - This purification process yields ten drimane metabolites, including **Nanangenine H**, which is identified as a putative biosynthetic intermediate.

Spectroscopic Analysis

- General: UV spectra were acquired using a diode array detector. Optical rotations were measured on a polarimeter.
- NMR Spectroscopy: NMR spectra were recorded on a 600 MHz spectrometer with a cryoprobe. Chemical shifts (δ) are reported in ppm, referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution electrospray ionisation mass spectrometry (HRESI(+))MS) was performed on a time-of-flight (TOF) mass spectrometer.

Biosynthetic Pathway

The nanangenines are drimane sesquiterpenoids derived from a C₁₅ pentamethyl-trans-decalin skeleton. The proposed biosynthetic pathway involves a series of enzymatic modifications of the initial drimane core. A putative biosynthetic gene cluster responsible for nanangenine production has been identified in *Aspergillus nanangensis*.



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